(6-(Cyclopropylamino)pyridin-2-yl)boronic acid
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Overview
Description
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid is an organic compound with the molecular formula C8H11BN2O2. It is a boronic acid derivative that features a pyridine ring substituted with a cyclopropylamino group at the 6-position and a boronic acid group at the 2-position.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
In Suzuki–Miyaura coupling reactions, (6-(Cyclopropylamino)pyridin-2-yl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The resulting products are often biologically active compounds, which can interact with various biochemical pathways in the body.
Pharmacokinetics
The properties of boronic acids in general suggest that they are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of this compound in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . These bonds are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds.
Action Environment
The action of this compound is influenced by various environmental factors. The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of this compound and its rapid transmetalation with palladium (II) complexes also contribute to its efficacy .
Preparation Methods
The synthesis of (6-(Cyclopropylamino)pyridin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and an aldehyde.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable pyridine derivative.
Boronic Acid Functionalization: The boronic acid group is typically introduced through a borylation reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine derivative with a boronic acid reagent under palladium catalysis.
Chemical Reactions Analysis
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylamino group can be replaced with other nucleophiles.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Scientific Research Applications
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
(6-(Cyclopropylamino)pyridin-2-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the pyridine ring and cyclopropylamino group, making it less specific in its interactions.
(4-(Cyclopropylamino)phenyl)boronic Acid: This compound has a similar cyclopropylamino group but differs in the position and nature of the aromatic ring, affecting its reactivity and applications.
(2-Pyridyl)boronic Acid:
Properties
IUPAC Name |
[6-(cyclopropylamino)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-2-1-3-8(11-7)10-6-4-5-6/h1-3,6,12-13H,4-5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFDQJLAVSUQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671273 |
Source
|
Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-29-3 |
Source
|
Record name | [6-(Cyclopropylamino)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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